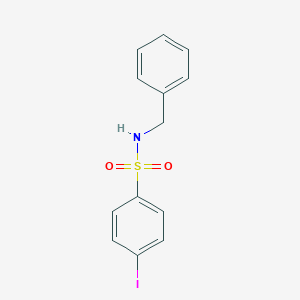
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CC-1065 or KW-1062, and it belongs to a class of compounds known as DNA alkylating agents.
Mécanisme D'action
The mechanism of action of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is based on its ability to alkylate DNA. This means that the compound can bind to DNA molecules and modify their structure, which can lead to cell death. CC-1065 has been shown to be highly selective for cancer cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione are complex and varied. The compound has been shown to have potent anti-tumor activity, but it can also have toxic effects on healthy cells. CC-1065 has been shown to induce DNA damage and cell cycle arrest, which can lead to cell death. The compound can also affect the immune system and cause inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for cancer research. However, the compound can also have toxic effects on healthy cells, which can limit its use in certain experiments. CC-1065 is also highly complex and difficult to synthesize, which can make it challenging to work with in the lab.
Orientations Futures
There are many potential future directions for research on 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One promising area of research is the development of new analogs of the compound that are more selective for cancer cells and have fewer toxic effects on healthy cells. Another potential direction is the use of CC-1065 in combination with other cancer treatments to enhance their effectiveness. Finally, more research is needed to better understand the mechanism of action of this compound and its effects on the immune system.
Conclusion
In conclusion, 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex and highly promising compound that has many potential applications in scientific research. The compound has been extensively studied for its anti-tumor activity and its ability to alkylate DNA. However, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for lab experiments. Overall, CC-1065 represents a promising area of research for cancer treatment and other scientific applications.
Méthodes De Synthèse
The synthesis of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex process that involves several steps. The first step involves the synthesis of the precursor molecule, which is then converted to the final product through a series of chemical reactions. The synthesis process is highly technical and requires specialized equipment and expertise.
Applications De Recherche Scientifique
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. CC-1065 has been shown to have potent anti-tumor activity, and it has been tested in preclinical studies as a potential treatment for various types of cancer.
Propriétés
Nom du produit |
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
|---|---|
Formule moléculaire |
C23H26ClNO2 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
9-(4-chlorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26ClNO2/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(24)8-6-13)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3 |
Clé InChI |
JGLMCEREXQUKPR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)



![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
